Glycine tert-butyl ester hydrochloride

概述

描述

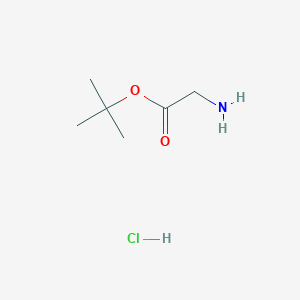

Glycine tert-butyl ester hydrochloride (CAS: 27532-96-3) is a glycine derivative widely used in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.63 g/mol . Structurally, it consists of a glycine backbone with a tert-butyl ester group and a hydrochloride salt (Figure 1). The compound is a white crystalline powder, hygroscopic, and has a melting point of 141–143°C .

准备方法

Transesterification of Glycine with Tert-Butyl Acetate

Reaction Mechanism and Conditions

The direct synthesis of glycine tert-butyl ester hydrochloride via transesterification bypasses traditional protection-deprotection steps. Glycine reacts with tert-butyl acetate in the presence of perchloric acid (HClO₄), which protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by glycine’s amine group . The reaction proceeds at 0–20°C over 24–72 hours, achieving >90% glycine conversion . Subsequent neutralization with aqueous NaOH (pH 6.5–7.5) separates the organic layer containing tert-butyl glycinate, which is extracted, washed with brine, and concentrated. Acidification with HCl yields the hydrochloride salt (Fig. 1) .

Reaction Equation:

Industrial-Scale Optimization

Embodiments from CN103214383A illustrate scalable production in 2,000 L reactors (Table 1) :

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| Tert-Butyl Acetate (L) | 1,400 | 800 | 1,000 | 1,000 |

| HClO₄ (kg) | 180 | 150 | 170 | 180 |

| Temperature (°C) | 0–10 | 0–10 | 15–20 | 0–10 |

| Reaction Time (h) | 48–72 | 48–72 | 48–24 | 48–72 |

| Yield (kg) | 180 | 140 | 145 | 135 |

| Purity (HPLC, %) | 99.6 | 99.7 | 99.7 | 99.5 |

Key Findings:

-

Lower temperatures (0–10°C) favor higher yields (77–82% molar yield) .

-

Ethyl acetate or dichloromethane extraction minimizes product loss (<5% in aqueous phase) .

-

Crystallization with HCl achieves >99.5% purity, suitable for pharmaceutical applications .

Substitution Reactions with Tert-Butyl Haloacetates

Synthesis via Alkaline Conditions

WO2022219485A1 discloses a method using glycine salts (potassium or calcium) reacted with tert-butyl haloacetates (X = Cl, Br) in chlorinated solvents (e.g., dichloromethane) . Inorganic bases (K₂CO₃, NaHCO₃) deprotonate glycine, facilitating nucleophilic displacement of the halide (Fig. 2) . Post-reaction acidification with HCl precipitates the hydrochloride salt.

Reaction Equation:

Process Efficiency and Limitations

While this method avoids strong acids like HClO₄, it introduces halogenated byproducts, necessitating rigorous solvent recovery . Pilot-scale data (10–100 kg batches) report 70–75% yields with 98–99% purity, inferior to transesterification routes .

Comparative Analysis of Industrial Methods

Cost and Environmental Impact

Advantages of Transesterification:

-

Eliminates glycine protection steps, reducing synthesis time by 40% .

-

Tert-butyl acetate is non-toxic and recyclable, aligning with green chemistry principles .

Historical Context and Alternative Routes

Early methods relied on azide intermediates or N-protected glycine derivatives, such as benzyloxycarbonyl glycine, which required hydrogenolysis for deprotection . These approaches suffered from low yields (50–60%) and safety risks (explosive azides) . Modern industrial practices favor direct routes due to operational simplicity and cost efficiency.

化学反应分析

Reaction Pathway

- Reactants : Glycine, tert-butyl acetate, perchloric acid

- Conditions : 0–10°C, 48–72 hours

- Key Steps :

| Scale | Yield | Reagent Ratios |

|---|---|---|

| 2,000 L reactor | 180–182 kg | 105 kg glycine : 180 kg HClO₄ : 1,400 L t-butyl acetate |

Boc Protection

- Reaction :

Tert-butyl glycinate reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions: - Conditions : Room temperature, pH 7.5–8.5 .

- Yield : 99.6% purity (HPLC) with triethylamine as base .

Fmoc Protection

- Reaction :

Fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using Fmoc-succinimide: - Yield : 99.3% purity (HPLC) .

Peptide Coupling Reactions

The compound is a precursor for peptide bond formation:

Aldol Reactions for β-Hydroxy-α-Amino Esters

Glycine tert-butyl ester participates in asymmetric aldol reactions to form bioactive intermediates:

Reaction with Aldehydes

- Catalyst : Cinchona alkaloid-derived phase-transfer catalysts.

- Substrates : Aromatic aldehydes (e.g., benzaldehyde).

- Outcome :

Radical Formation Under Irradiation

Exposure to γ-irradiation generates stable paramagnetic centers:

EPR Spectroscopy Findings

Example: Anticancer Agents

- Reaction : Coupling with 6-diazo-5-oxo-L-norleucine (DON) derivatives.

- Conditions : HATU-mediated amide bond formation.

- Outcome : Improved bioavailability and tumor targeting .

Deprotection Mechanisms

The tert-butyl group is cleaved under acidic conditions:

TFA-Mediated Deprotection

科学研究应用

Key Applications

- Synthesis of Peptides

- Drug Development

- Biochemical Research

- Cosmetic Formulations

- Chiral Amino Acid Synthesis

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Intermediate for synthesizing bioactive peptides |

| Drug Development | Creation of prodrugs for enhanced bioavailability |

| Biochemical Research | Assays for enzyme activity and protein interactions |

| Cosmetic Formulations | Moisturizing agent for skin hydration |

| Chiral Amino Acid Synthesis | Used in asymmetric synthesis for producing chiral compounds |

Case Studies

- Peptide Synthesis : A study demonstrated the use of this compound as an effective intermediate in synthesizing various peptides, showcasing its stability during reactions and high yield of desired products .

- Drug Formulation : Research highlighted the role of this compound in developing prodrugs that significantly improved the pharmacokinetic properties of several therapeutic agents, illustrating its importance in modern drug development strategies .

- Biochemical Assays : In a biochemical study, this compound was utilized to investigate enzyme kinetics, providing insights into metabolic pathways relevant to diseases such as diabetes and cancer .

作用机制

The mechanism of action of glycine tert butyl ester hydrochloride involves its role as a precursor in peptide synthesis. The compound interacts with various molecular targets, including enzymes involved in amino acid metabolism. It acts by providing a protected glycine moiety that can be incorporated into peptides without undergoing unwanted side reactions .

相似化合物的比较

Glycine tert-butyl ester hydrochloride belongs to a class of amino acid ester hydrochlorides. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physical Properties

Research Findings and Distinctions

Steric Effects: The tert-butyl group in glycine tert-butyl ester HCl reduces nucleophilicity of the amino group, minimizing side reactions during peptide coupling . In contrast, glycine ethyl ester HCl exhibits higher reactivity due to smaller steric hindrance .

Lipophilicity : Glycine tert-butyl ester HCl increases logP values compared to methyl/ethyl analogs, enhancing membrane permeability in drug candidates .

Synthetic Utility :

- Glycine tert-butyl ester HCl is critical in multi-step syntheses (e.g., Fmoc-protected glycine derivatives) due to its orthogonal protection .

- Ethyl and methyl esters are preferred for short-term protection or aqueous-phase reactions .

Safety: Glycine methyl ester HCl is classified as non-hazardous, whereas tert-butyl derivatives require careful handling due to hygroscopicity .

生物活性

Glycine tert-butyl ester hydrochloride (CAS Number: 27532-96-3) is a synthetic derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is recognized for its applications in peptide synthesis and as a parakeratosis inhibitor. The following sections provide a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 132.18 g/mol |

| Melting Point | 141-143 °C |

| Solubility | Soluble in methanol and water |

This compound exhibits several biochemical activities:

- Parakeratosis Inhibition : This compound has been identified as a parakeratosis inhibitor, which suggests its potential in dermatological applications, particularly in the treatment of skin disorders characterized by abnormal keratinization .

- Peptide Synthesis : It serves as a stable precursor in peptide synthesis due to its unique structure, allowing for the incorporation of glycine into peptides without undergoing unwanted side reactions .

The mechanism through which this compound exerts its effects involves several pathways:

- Cell Signaling : As a glycine derivative, it influences cell signaling pathways that are critical for cellular functions such as metabolism and gene expression.

- Enzyme Interaction : The compound interacts with enzymes involved in amino acid metabolism, acting as a substrate or inhibitor depending on the context .

Case Studies and Applications

- Anticonvulsant Effects : Research highlighted the amplification of anticonvulsant effects when glycine esters were combined with GABA agonists. This suggests potential therapeutic applications in epilepsy treatment .

- Synthesis of Peptides : Studies have shown successful synthesis of various peptides using this compound as an intermediate, demonstrating its utility in pharmaceutical chemistry .

- Enantioselective Reactions : The compound has been utilized in enantioselective alkylation reactions, which are essential for producing chiral compounds used in drug development .

Summary of Scientific Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as an intermediate in the synthesis of peptides and other complex molecules.

- Biology : Involved in studies related to amino acid metabolism and protein synthesis.

- Pharmaceutical Industry : Important for the production of various pharmaceuticals and agrochemicals due to its stability and reactivity .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing glycine tert-butyl ester hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of glycine with tert-butyl alcohol under acidic conditions (e.g., HCl gas) . Alternative methods involve reductive amination or sulfonylation of tert-butyl-protected intermediates . Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and reaction time. For example, prolonged exposure to HCl can lead to ester hydrolysis, reducing purity . Post-synthesis purification via recrystallization in solvents like ethyl acetate/hexane mixtures is critical to achieving >98% purity .

Q. How does this compound function as a protecting group in peptide synthesis, and what are its advantages over other esters?

The tert-butyl group protects the α-amino group of glycine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Its stability under basic and nucleophilic conditions makes it preferable to methyl or ethyl esters, which are more prone to hydrolysis . Deprotection is achieved using trifluoroacetic acid (TFA), selectively cleaving the tert-butyl group while preserving acid-labile residues .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- 1H/13C NMR : Peaks at δ 1.4 ppm (tert-butyl CH3) and δ 3.8 ppm (CH2-NH2) confirm the ester structure .

- Mass spectrometry (MS) : A molecular ion peak at m/z 125.55 (C6H14ClNO2) validates molecular weight .

- Melting point : A sharp melting point near 175°C indicates high crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound in long-term storage for sensitive applications?

Stability is influenced by moisture, light, and temperature. Store the compound in airtight containers under inert gas (N2/Ar) at −20°C to prevent hydrolysis of the tert-butyl group . Periodic FT-IR analysis (e.g., monitoring O-H stretches at 3200–3600 cm⁻¹) detects degradation . For hygroscopic batches, lyophilization improves shelf life .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and pH variations. For example:

- High solubility in polar aprotic solvents (e.g., DMF, DMSO) is attributed to hydrogen bonding with the amino group .

- Low solubility in water (pH < 3) occurs due to protonation of the amine, reducing polarity . Systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled pH and temperature are recommended .

Q. How is this compound applied in synthesizing complex bioactive molecules, such as histone deacetylase (HDAC) inhibitors?

The compound serves as a backbone for sulfonamide-based HDAC inhibitors. After sulfonylation, the tert-butyl group is selectively removed with TFA to expose the amino group for further benzylation or coupling reactions . For example, in synthesizing AES-135 (an HDAC inhibitor), the tert-butyl ester’s steric bulk prevents undesired side reactions during multi-step sequences .

Q. What challenges arise in quantifying this compound in reaction mixtures, and how are they mitigated?

Co-elution with byproducts (e.g., glycine or tert-butanol) complicates HPLC analysis. Solutions include:

- Using reverse-phase C18 columns with a 0.1% TFA/acetonitrile gradient to enhance separation .

- Derivatization with dansyl chloride for fluorescence detection (LOD < 0.1 µM) .

- Cross-validation via 1H NMR quantitative analysis using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. Methodological Guidance

- Contradiction Analysis : Compare datasets from multiple techniques (e.g., NMR, HPLC, MS) to identify systematic errors .

- Experimental Design : Use factorial design (e.g., varying temperature, solvent, and catalyst) to optimize synthetic routes .

- Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess reproducibility and significance in solubility or stability studies .

属性

IUPAC Name |

tert-butyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWULUXZFOQIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369336 | |

| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27532-96-3 | |

| Record name | Glycine tert-butyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。